(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
CAS No.: 50918-26-8
Cat. No.: VC2318543
Molecular Formula: C5H6N2O2S2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50918-26-8 |
|---|---|
| Molecular Formula | C5H6N2O2S2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9) |
| Standard InChI Key | DJBLVKBSHOUHAF-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)SCC(=O)O |
| Canonical SMILES | CC1=NN=C(S1)SCC(=O)O |
Introduction
Chemical Structure and Properties
Structural Analysis
The molecular structure of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid consists of a 1,3,4-thiadiazole ring with a methyl substituent at position 5 and a sulfanylacetic acid group at position 2. The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, arranged in a specific pattern that contributes to the compound's aromaticity and stability.
The IUPAC name of the compound is 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid, which systematically describes its structure. The compound's InChI representation is InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9), providing a standardized way to represent its chemical structure.
The presence of the carboxylic acid group (-COOH) in the acetic acid moiety introduces acidic properties to the molecule, enabling it to participate in acid-base reactions and form salts with appropriate bases. The sulfanyl group (-S-) serves as a linker between the heterocyclic ring and the acetic acid portion, providing flexibility and additional points for molecular interactions.
Physical and Chemical Properties
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid possesses distinct physical and chemical properties that influence its behavior in biological systems and chemical reactions. The compound has a molecular formula of C5H6N2O2S2 and a molecular weight of 190.2 g/mol.
Table 2.1: Physical and Chemical Properties of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid
| Property | Value |
|---|---|
| Molecular Formula | C5H6N2O2S2 |
| Molecular Weight | 190.2 g/mol |
| Solubility in Aqueous Buffer (pH 7.4) | >28.5 μg/mL |
| Canonical SMILES | CC1=NN=C(S1)SCC(=O)O |
| InChI Key | DJBLVKBSHOUHAF-UHFFFAOYSA-N |
| CAS Number | 50918-26-8 |
The compound exhibits reasonable solubility in aqueous media, with a solubility greater than 28.5 μg/mL at pH 7.4, indicating its potential for biological applications. The compound is relatively stable under normal laboratory conditions but may degrade when exposed to light and heat over extended periods.
The presence of the carboxylic acid group contributes to the compound's acidic character, allowing it to participate in acid-base equilibria and form salts with bases. This property is particularly relevant for formulation considerations in pharmaceutical applications, as it affects the compound's solubility in different pH environments.
Chemical Reactions
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid can participate in various chemical reactions, primarily due to the reactive functional groups present in its structure. The compound can undergo oxidation reactions, where oxidizing agents such as hydrogen peroxide or potassium permanganate can modify the sulfanyl group to form sulfoxides or sulfones.
Reduction reactions are also possible, particularly using reducing agents like sodium borohydride or lithium aluminum hydride, which can affect the carboxylic acid group or the sulfur-containing moieties in the molecule. These reactions can yield thiols or other reduced derivatives with altered biological properties.
Substitution reactions represent another important class of transformations for this compound. The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives with modified properties. These reactions typically require specific catalysts or controlled pH conditions to proceed efficiently.
The carboxylic acid group can participate in esterification reactions with alcohols to form esters, or amidation reactions with amines to form amides. These modifications can significantly alter the compound's physical properties, such as solubility and lipophilicity, which are crucial factors for biological activity and pharmaceutical formulations.
Synthesis Methods
Synthetic Routes
The synthesis of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid typically follows established routes for thiadiazole derivatives. One common synthetic pathway involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride as a dehydrating and cyclizing agent.
This reaction proceeds through an initial condensation step, followed by cyclization to form the thiadiazole ring. The specific substituents (methyl group at position 5 and sulfanylacetic acid at position 2) are either introduced during the initial synthesis or through subsequent modification reactions of a parent thiadiazole structure.
Alternative synthetic approaches may involve the use of different starting materials, such as thiosemicarbazides and appropriate carboxylic acids or their derivatives. The choice of synthetic route often depends on the availability of starting materials, desired scale of production, and specific requirements for purity and yield.
Modern synthetic methodologies, including microwave-assisted synthesis and flow chemistry techniques, have been applied to improve the efficiency and sustainability of thiadiazole synthesis. These methods can offer advantages such as shorter reaction times, higher yields, and reduced solvent consumption, addressing some of the challenges associated with traditional synthetic approaches.
Reaction Conditions
The synthesis of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid requires careful control of reaction conditions to ensure optimal yield and purity. The cyclization reaction to form the thiadiazole ring typically requires elevated temperatures, often in the range of 60-100°C, and anhydrous conditions to prevent side reactions.
The choice of solvent is critical for the success of the synthesis, with aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) commonly employed. These solvents facilitate the dissolution of reactants and promote the desired reaction pathways while minimizing unwanted side reactions.
Biological Activities
Antimicrobial Properties
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid exhibits significant antimicrobial activities against various pathogenic microorganisms. Research has demonstrated that the compound effectively inhibits the growth of bacteria such as Escherichia coli and Bacillus mycoides, indicating its potential as an antibacterial agent.
The compound's antimicrobial activity is attributed to its ability to interact with specific bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death. The thiadiazole ring structure plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with target proteins.
Table 4.1: Antimicrobial Activity of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid
| Microorganism | Activity | Primary Mechanism |
|---|---|---|
| Escherichia coli | Growth inhibition | Enzyme inhibition |
| Bacillus mycoides | Growth inhibition | Enzyme inhibition |
| Candida albicans | Antifungal activity | Disruption of fungal cell membranes |
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity, particularly against Candida albicans. This broad-spectrum antimicrobial activity enhances the compound's potential value in developing new antimicrobial agents to address the growing challenge of antimicrobial resistance.
Comparative studies with standard antibiotics suggest that thiadiazole derivatives like (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid may offer advantages in certain applications, particularly against resistant strains where conventional antibiotics show diminished efficacy.
Anticancer Activities
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid has demonstrated promising anticancer activities in various experimental models. The compound exhibits dose-dependent cytotoxic effects against several cancer cell lines, suggesting its potential utility in cancer therapy research.
The compound's anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-dependent pathways. This mechanism involves the stimulation of specific cellular signaling cascades that ultimately lead to cell death, preferentially affecting rapidly dividing cancer cells.
Structure-activity relationship (SAR) studies on thiadiazole derivatives suggest that modifications to the basic structure can enhance anticancer activity while potentially reducing toxicity to normal cells. These findings provide valuable guidance for the development of more potent and selective anticancer agents based on the thiadiazole scaffold.
Mechanism of Action
The biological activities of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid are underpinned by specific mechanisms of action at the molecular level. For antimicrobial activity, the compound primarily functions by binding to bacterial enzymes, inhibiting their activity and disrupting essential metabolic processes.
The compound's interaction with bacterial enzymes may involve competitive or non-competitive inhibition mechanisms, depending on the specific target enzyme and the binding mode. The thiadiazole ring and the sulfanylacetic acid moiety provide multiple points for interaction with protein targets, enabling effective binding to active sites or allosteric regions.
For anticancer activity, the compound activates apoptotic pathways through the stimulation of caspase enzymes, which are key mediators of programmed cell death. This process involves a cascade of events, including mitochondrial membrane permeabilization, release of cytochrome c, and activation of executioner caspases that ultimately lead to cell death.
Molecular Targets and Biochemical Pathways
Enzyme Interactions
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid interacts with various enzymes that serve as its molecular targets. These enzyme interactions underlie many of the compound's biological activities and therapeutic potential. Research has identified several key enzyme targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II.
Table 5.1: Major Enzyme Targets of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid
| Enzyme Target | Function | Relevance to Biological Activity |
|---|---|---|
| Carbonic Anhydrase | pH regulation, ion transport | Cellular homeostasis disruption |
| Abl Kinase | Signal transduction | Cell proliferation inhibition |
| Glutaminase | Glutamine metabolism | Metabolic disruption in cancer cells |
| Heat Shock Protein 90 | Protein folding and stability | Protein misfolding induction |
| Topoisomerase II | DNA replication and transcription | DNA damage induction |
| Histone Deacetylase | Chromatin remodeling | Epigenetic modulation |
The compound's interaction with these enzymes often involves binding to specific sites that are critical for enzyme function, leading to inhibition or modulation of their activity. The structural features of the compound, particularly the thiadiazole ring and the sulfanylacetic acid group, facilitate these interactions through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
The inhibition of these enzymes can trigger downstream effects that ultimately lead to the observed biological responses, such as antimicrobial activity through disruption of essential bacterial enzymes or anticancer effects via interference with enzymes critical for cancer cell survival and proliferation.
Cellular Effects
At the cellular level, (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid induces various effects that contribute to its biological activities. In cancer cells, the compound activates apoptotic pathways, leading to programmed cell death through caspase-dependent mechanisms.
The compound's effect on apoptosis involves several key events, including disruption of mitochondrial membrane potential, release of pro-apoptotic factors, activation of caspase cascades, and ultimately, DNA fragmentation and cell death. These processes are tightly regulated and involve complex signaling networks that the compound modulates through its interactions with specific molecular targets.
In bacterial cells, the compound disrupts essential metabolic processes by inhibiting key enzymes required for bacterial survival and reproduction. This interference with bacterial metabolism can lead to growth inhibition or bacterial cell death, depending on the concentration of the compound and the specific bacterial species involved.
Metabolic Pathways
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid interacts with various metabolic pathways, potentially influencing cellular metabolism and physiological processes. The compound is known to interact with enzymes such as cytochrome P450, which play crucial roles in xenobiotic metabolism and biotransformation.
The compound's metabolism within cells and tissues involves various enzymatic reactions that can modify its structure, affecting its bioavailability, distribution, and elimination. Understanding these metabolic pathways is essential for predicting the compound's pharmacokinetic properties and potential drug-drug interactions.
In cancer cells, the compound may interfere with specific metabolic pathways that are upregulated or altered in malignant transformation, such as glycolysis, glutaminolysis, or fatty acid synthesis. This metabolic disruption can contribute to the compound's anticancer effects by depriving cancer cells of essential energy and building blocks required for rapid proliferation.
The transport and distribution of the compound within cells and tissues involve interactions with transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments. These processes are critical for the compound's ability to reach its molecular targets and exert its biological effects.
Research Applications
In Chemistry
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid serves as a valuable chemical entity in various research applications within the field of chemistry. The compound is utilized as a building block for the synthesis of more complex molecules, leveraging its reactive functional groups to create diverse chemical derivatives with enhanced or modified properties.
In coordination chemistry, the compound can function as a ligand, forming complexes with various metal ions through its nitrogen and sulfur atoms. These metal complexes often exhibit interesting properties, including catalytic activity, luminescence, or magnetic behavior, opening avenues for applications in catalysis, sensing, and materials science.
The compound also serves as a model system for studying heterocyclic chemistry, particularly the reactivity and properties of thiadiazole rings. Structure-activity relationship studies using this compound and its derivatives provide valuable insights into the influence of structural modifications on chemical reactivity and biological activity.
Synthetic methodologies developed for this compound and related thiadiazole derivatives contribute to the broader field of organic synthesis, offering strategies for the efficient construction of heterocyclic scaffolds that are prevalent in many bioactive compounds and pharmaceutical agents.
In Biological Sciences
In biological research, (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid serves as a tool for investigating various biological processes and pathways. The compound's ability to interact with specific enzymes and proteins makes it valuable for studying enzyme function, inhibition mechanisms, and structure-activity relationships.
The compound is used in antimicrobial research to investigate bacterial resistance mechanisms and develop new strategies to combat resistant pathogens. By studying how bacteria respond to this compound and develop resistance, researchers can gain insights into bacterial adaptation and design more effective antimicrobial agents.
In cancer research, the compound provides a platform for investigating apoptotic pathways and the molecular mechanisms underlying cancer cell death. The compound's ability to induce apoptosis through caspase activation makes it a useful tool for studying programmed cell death and developing targeted cancer therapies.
The compound also contributes to research in chemical biology, where it can be used to probe and modulate specific biological targets or pathways. This approach helps in understanding the role of these targets in normal and pathological processes, potentially leading to the identification of new therapeutic targets.
In Medicine
The medicinal applications of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid are primarily focused on its potential development as a therapeutic agent or as a lead compound for drug discovery. The compound's antimicrobial and anticancer activities make it particularly relevant for these areas of medicine.
In drug development, the compound serves as a starting point for the design and synthesis of new antimicrobial agents with improved potency, broader spectrum of activity, or reduced susceptibility to resistance mechanisms. The thiadiazole scaffold provides a versatile platform for chemical modifications to optimize pharmacological properties.
For cancer therapy research, the compound's ability to induce apoptosis in cancer cells highlights its potential as a lead structure for developing novel anticancer agents. Structure-activity relationship studies can guide the design of more potent and selective derivatives with enhanced antitumor efficacy and reduced toxicity to normal cells.
The compound may also have applications in combination therapy approaches, where it could potentially enhance the efficacy of existing antimicrobial or anticancer drugs. Such synergistic effects could allow for lower doses of individual drugs, reducing side effects while maintaining therapeutic efficacy.
Comparison with Similar Compounds
(5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid belongs to a broader family of thiadiazole derivatives, sharing structural similarities with several related compounds while exhibiting distinct properties and activities. Comparing this compound with structurally related molecules provides valuable insights into structure-activity relationships and the impact of specific structural features on biological activity.
The parent compound, 1,3,4-thiadiazole, serves as a basic scaffold for numerous derivatives with diverse biological activities. While sharing the core heterocyclic ring structure, (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid differs in its specific substitution pattern, which contributes to its unique chemical and biological profile.
Table 7.1: Comparison of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid with Related Compounds
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 1,3,4-Thiadiazole | Parent compound without substituents | Base heterocyclic scaffold with broad biological activities |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Lacks the acetic acid moiety | Enhanced antimicrobial and antifungal properties |
| 5-Arylazothiazoles | Different heterocyclic system | Similar biological activities but distinct chemical properties |
| 1-Adamantyl-1,3,4-thiadiazole derivatives | Adamantyl group instead of methyl | Different physicochemical properties and biological activities |
Derivatives with modifications at the 5-position, such as replacing the methyl group with other alkyl or aryl substituents, often exhibit altered biological activities and physicochemical properties. Similarly, modifications at the 2-position, particularly changes to the sulfanylacetic acid moiety, can significantly impact the compound's interaction with biological targets.
The uniqueness of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Future Research Directions
The continued investigation of (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid holds promise for several research directions that could expand our understanding of its properties and potential applications. Future research efforts could focus on developing more efficient and sustainable synthetic methods for the compound and its derivatives, addressing current challenges in scalability and environmental impact.
Structure-activity relationship studies represent another important avenue for future research, aiming to identify the optimal substitution patterns for enhancing specific biological activities while minimizing potential toxicity. This approach could lead to the development of more potent and selective derivatives with improved therapeutic potential.
The exploration of additional biological activities beyond the currently known antimicrobial and anticancer effects could reveal new potential applications for the compound. Systematic screening against a broader range of biological targets and disease models might uncover previously unrecognized therapeutic opportunities.
Detailed mechanistic studies at the molecular and cellular levels would provide deeper insights into how the compound interacts with its biological targets and exerts its effects. Advanced techniques such as X-ray crystallography, molecular dynamics simulations, and proteomic approaches could illuminate the precise binding modes and downstream effects of the compound.
Formulation and delivery strategies for potential therapeutic applications represent another important research direction. Developing appropriate formulations and delivery systems could enhance the compound's bioavailability, stability, and targeting specificity, addressing potential limitations in its pharmacokinetic properties.
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